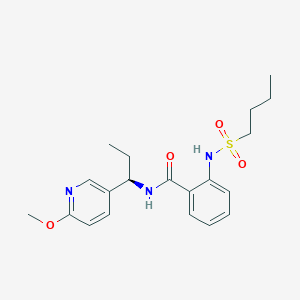

Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)-

概要

準備方法

AVE1231の合成には、重要な中間体の形成と最終的なカップリング反応を含むいくつかのステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。

化学反応の分析

AVE1231は、主に官能基に関与するさまざまな化学反応を起こします。この化合物は以下に関与することができます。

酸化: AVE1231のスルホニル基は、特定の条件下で酸化することができます。

還元: ニトロ基が存在する場合は、アミンに還元できます。

科学研究アプリケーション

AVE1231は、特に心房細動の治療における潜在的な治療応用について、広範な研究が行われています。TASK-1チャネルを選択的に阻害する能力は、心房特異的な抗不整脈療法の有望な候補となっています。 さらに、AVE1231は、特に若いラットにおける血管トーンと血圧調節への影響について調査されています .

科学的研究の応用

Pharmacological Applications

1. Antiarrhythmic Activity

Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)- has been identified as an atrial-selective antiarrhythmic agent. It acts as a blocker of the human cardiac potassium channel Kv1.5, which is crucial for cardiac repolarization. This selectivity makes it a candidate for treating atrial fibrillation and other arrhythmias without significantly affecting other cardiac functions .

2. Mechanism of Action

The compound functions by inhibiting the K2P3.1 channel, a two-pore domain potassium channel involved in maintaining the resting membrane potential and regulating excitability in cardiac tissues. By selectively blocking this channel, it can help stabilize heart rhythm and prevent abnormal electrical activity .

Case Studies

Case Study 1: Efficacy in Atrial Fibrillation

A study published in a peer-reviewed journal demonstrated that AVE1231 effectively reduced the incidence of atrial fibrillation in animal models. The compound was administered at varying doses, with results indicating a dose-dependent reduction in arrhythmic events. The study highlighted its potential for clinical application in managing atrial fibrillation .

Case Study 2: Safety Profile Assessment

Another investigation focused on the safety profile of Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)- in chronic exposure scenarios. The findings suggested that the compound exhibited minimal toxicity at therapeutic doses, making it a promising candidate for further clinical trials .

作用機序

AVE1231は、心房筋細胞の静止膜電位を維持し、活動電位の持続時間を調節する役割を果たすTASK-1カリウムチャネルを阻害することで、その効果を発揮します。 これらのチャネルを阻害することにより、AVE1231は心房活動電位の持続時間と不応期を延長し、心房細動の可能性を低下させます .

類似の化合物との比較

AVE1231は、AVE0118やS20951などの他のカリウムチャネルブロッカーと類似しています。この化合物は、これらの化合物と比較して、TASK-1チャネルに対する親和性が高いため、特定の用途ではより効果的です。 他の類似の化合物には、MSD-DやICAGEN-4などがあり、これらはカリウムチャネルを標的としますが、選択性と有効性にばらつきがあります .

参考文献

類似化合物との比較

AVE1231 is similar to other potassium channel blockers such as AVE0118 and S20951. it has a higher affinity for TASK-1 channels compared to these compounds, making it more effective in certain applications. Other similar compounds include MSD-D and ICAGEN-4, which also target potassium channels but with varying degrees of selectivity and efficacy .

References

生物活性

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiarrhythmic, anticancer, and neuroprotective effects. The compound Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)- , also known as AVE1231, is a notable example that exhibits potential as a channel blocker and has implications in cardiac health.

Chemical Structure and Properties

The IUPAC name for this compound is 2-(butylsulfonylamino)-N-[(1R)-1-(6-methoxypyridin-3-yl)propyl]benzamide . Its molecular formula is , with a molecular weight of approximately 393.56 g/mol. The compound is characterized by the presence of a butylsulfonamide group and a 6-methoxy-3-pyridinyl moiety, which are critical for its biological activity.

AVE1231 primarily acts as a channel blocker for the K2P3.1 potassium channels. This action is crucial in regulating cardiac action potentials and can potentially mitigate arrhythmias by stabilizing cardiac cell membrane excitability .

Antiarrythmic Effects

Research indicates that AVE1231 shows atrial-selective antiarrhythmic properties by inhibiting the human cardiac Kv1.5 channels. This selectivity is particularly beneficial in treating atrial fibrillation without significantly affecting ventricular repolarization, thus minimizing side effects associated with conventional antiarrhythmic drugs .

Neuroprotective Effects

Benzamide derivatives, including AVE1231, have been shown to possess neuroprotective properties. The compound acts as a PARP inhibitor , which plays a role in DNA repair mechanisms. By inhibiting PARP activity, AVE1231 may help prevent cell death in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of AVE1231:

- Cardiac Studies : In vitro studies demonstrated that AVE1231 effectively reduced action potential duration in atrial myocytes, suggesting its potential use in managing atrial fibrillation .

- Neuroprotection : In models of neurodegeneration, AVE1231 exhibited protective effects against oxidative stress-induced cell death, indicating its therapeutic potential for conditions like Alzheimer's disease .

- Toxicity Assessments : Toxicological evaluations have shown that AVE1231 has low toxicity profiles in zebrafish embryos, making it a promising candidate for further clinical development .

Data Table: Biological Activities of AVE1231

特性

CAS番号 |

767334-89-4 |

|---|---|

分子式 |

C20H27N3O4S |

分子量 |

405.5 g/mol |

IUPAC名 |

2-(butylsulfonylamino)-N-[(1R)-1-(6-methoxypyridin-3-yl)propyl]benzamide |

InChI |

InChI=1S/C20H27N3O4S/c1-4-6-13-28(25,26)23-18-10-8-7-9-16(18)20(24)22-17(5-2)15-11-12-19(27-3)21-14-15/h7-12,14,17,23H,4-6,13H2,1-3H3,(H,22,24)/t17-/m1/s1 |

InChIキー |

BFQMQSIBOHOPCY-QGZVFWFLSA-N |

SMILES |

CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)NC(CC)C2=CN=C(C=C2)OC |

異性体SMILES |

CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)N[C@H](CC)C2=CN=C(C=C2)OC |

正規SMILES |

CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)NC(CC)C2=CN=C(C=C2)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

A-293; A 293; A293; AVE-1231; AVE 1231; AVE1231 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。